molecular formula C15H22N2Na2O17P2 B1245140 UDP-a-D-Galactose disodium salt CAS No. 137868-52-1

UDP-a-D-Galactose disodium salt

Cat. No. B1245140
M. Wt: 610.27 g/mol
InChI Key: PKJQEQVCYGYYMM-QKYKBPIOSA-L
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Description

Synthesis Analysis

The synthesis of UDP-α-D-Galactose and its derivatives involves enzymatic and chemical methods. For example, UDP[6-3H]galactose can be synthesized by oxidation of the C-6 hydroxymethyl group of UDP-galactose by galactose oxidase, followed by reduction by sodium borotritide, with purification involving anion-exchange chromatography (Fudem-Goldin, Voulalas, & Orr, 1988). Another method involves the enzymatic conversion of abundantly available UDP-glucose to UDP-galactose using UDP-glucose 4-epimerase (UGE), demonstrating the enzyme's valuable role in the synthesis of galactosylated products (Song et al., 2018).

Molecular Structure Analysis

The molecular structure of UDP-galactose 4-epimerase, which catalyzes the interconversion of UDP-galactose and UDP-glucose, reveals insights into its catalytic mechanism. X-ray diffraction analysis has shown the detailed structure of the enzyme in complex with its substrates, highlighting the importance of specific residues in glucose binding and suggesting mechanisms for the nonstereospecific hydride return during catalysis (Thoden, Frey, & Holden, 1996).

Chemical Reactions and Properties

UDP-α-D-Galactose participates in various chemical reactions, primarily involving glycosyltransferases. The enzyme UDP-galactose:β-Galactoside-α-1,3-galactosyltransferase, for example, catalyzes the synthesis of galactosyl-α-1,3-β-galactosyl structures in mammalian glycoconjugates, with metal ions like Mn2+ playing a crucial role in activating the catalytic domain (Zhang, Wang, & Brew, 2001).

Scientific Research Applications

UDP-a-D-Galactose disodium salt is a nucleotide sugar that is used in the synthesis of oligosaccharides . It serves as a donor substrate for galactosyltransferases, enzymes that are involved in the biosynthesis of galactose-containing oligosaccharides .

  • Biochemical Research

    • UDP-a-D-Galactose disodium salt is used in biochemical research as a substrate for galactosyltransferases .
    • In the experimental procedures, this compound is typically dissolved in water and then added to the reaction mixture containing the enzyme and other necessary components .
    • The reaction is then allowed to proceed under suitable conditions, and the products are analyzed using appropriate methods .
    • The outcomes of these experiments contribute to our understanding of the biochemical processes involving galactosyltransferases .
  • Medical Research

    • Decreased red blood cell levels of UDP-Gal are found in patients with certain metabolic disorders, such as maple syrup urine disease or phenylketonuria .
    • In medical research, studies might involve measuring the levels of UDP-Gal in blood samples from patients and comparing them with levels in healthy individuals .
    • These studies can help in understanding the pathophysiology of these diseases and in developing potential treatments .
  • Glycosyltransferase Labeling

    • UDP-a-D-Galactose disodium salt has been used as a component in galactosyltransferase labeling buffer to prelabel terminal N-acetylglucosamine (GlcNAc) on immunoglobulin chains .
    • This process involves the use of the compound in a buffer solution, which is then used in experiments involving the labeling of specific molecules .
    • The results of these experiments can provide insights into the structure and function of these molecules .
  • Hyp O-galactosyltransferase (HPGT) Assay

    • The compound has also been used as a component in Hyp O-galactosyltransferase (HPGT) assay .
    • In this assay, the compound is used to measure the activity of the HPGT enzyme .
    • The results of this assay can provide information about the function of this enzyme and its role in various biological processes .
  • Identification of Mammalian Cells

    • UDP-a-D-Galactose disodium salt is also used to identify mammalian cells that express UDP-galactose:quinone oxidoreductase .
    • This involves the use of the compound in experiments designed to detect the presence of this enzyme in cells .
    • The results of these experiments can provide valuable information about the distribution and function of this enzyme in different cell types .
  • Carbohydrate Metabolism Research

    • UDP-a-D-Galactose disodium salt is an endogenous nucleotide sugar that is used by glycosyltransferases to transfer α-D-galactose residues to substrates .
    • It is used in research related to carbohydrate metabolism, particularly in studies investigating the role of glycosyltransferases .
    • The results of these studies can contribute to our understanding of carbohydrate metabolism and the role of glycosyltransferases in this process .
  • Galactosyltransferase Labeling Buffer Component

    • UDP-a-D-Galactose disodium salt has been used as a component in galactosyltransferase labeling buffer to prelabel terminal N-acetylglucosamine (GlcNAc) on immunoglobulin chains .
    • This process involves the use of the compound in a buffer solution, which is then used in experiments involving the labeling of specific molecules .
    • The results of these experiments can provide insights into the structure and function of these molecules .
  • Component in Hyp O-galactosyltransferase (HPGT) Assay

    • The compound has also been used as a component in Hyp O-galactosyltransferase (HPGT) assay .
    • In this assay, the compound is used to measure the activity of the HPGT enzyme .
    • The results of this assay can provide information about the function of this enzyme and its role in various biological processes .
  • Identification of Mammalian Cells

    • UDP-a-D-Galactose disodium salt is also used to identify mammalian cells that express UDP-galactose:quinone oxidoreductase .
    • This involves the use of the compound in experiments designed to detect the presence of this enzyme in cells .
    • The results of these experiments can provide valuable information about the distribution and function of this enzyme in different cell types .
  • UDP-a-D-Galactose disodium salt is an endogenous nucleotide sugar that is used by glycosyltransferases to transfer α-D-galactose residues to substrates .
  • It is used in research related to carbohydrate metabolism, particularly in studies investigating the role of glycosyltransferases .
  • The results of these studies can contribute to our understanding of carbohydrate metabolism and the role of glycosyltransferases in this process .

Safety And Hazards

When handling UDP-a-D-Galactose disodium salt, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

UDP-a-D-Galactose disodium salt is used in the synthesis of oligosaccharides and to identify mammalian cells that express UDP-galactose:quinone oxidoreductase . It is also a building block of the influenza virus and has been shown to inhibit viral growth by interfering with RNA synthesis . Therefore, it could potentially be used in the development of new antiviral therapies.

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJQEQVCYGYYMM-QKYKBPIOSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2Na2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

UDP-a-D-Galactose disodium salt

CAS RN

137868-52-1
Record name Uridine 5'-diphosphogalactose disodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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